tert-Butyl5-(bromomethyl)picolinate
Description
tert-Butyl 5-(bromomethyl)picolinate is a brominated picolinate derivative characterized by a tert-butyl ester group at the carboxylate position and a bromomethyl substituent at the 5-position of the pyridine ring. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The tert-butyl ester moiety offers steric protection to the carboxylate group, enhancing stability during synthetic procedures, while the bromomethyl group serves as a reactive handle for nucleophilic substitutions or cross-coupling reactions.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,6H2,1-3H3 |
InChI Key |
ABLZWIOPNWIVIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(bromomethyl)picolinate typically involves the bromination of tert-butyl picolinate. One common method includes the reaction of tert-butyl picolinate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- The mixture is heated under reflux, leading to the bromination of the methyl group.
tert-Butyl picolinate: is dissolved in an appropriate solvent like carbon tetrachloride.
N-bromosuccinimide (NBS): and are added to the solution.
Industrial Production Methods
While specific industrial production methods for tert-Butyl 5-(bromomethyl)picolinate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(bromomethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of tert-butyl 5-carboxypicolinate.
Reduction: Formation of tert-butyl 5-methylpicolinate.
Scientific Research Applications
tert-Butyl 5-(bromomethyl)picolinate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential pharmaceutical agents.
Material Science: In the synthesis of functional materials with specific properties.
Biological Studies: As a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(bromomethyl)picolinate involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 5-Formylpicolinate (CAS 943844-15-3)
- Structure : Features a formyl group (-CHO) at the 5-position instead of bromomethyl.
- Reactivity : The formyl group enables condensation reactions (e.g., formation of hydrazones or imines), making it valuable in synthesizing heterocycles. In contrast, the bromomethyl group in tert-butyl 5-(bromomethyl)picolinate is more suited for alkylation or cross-coupling reactions.
- Applications : Used in medicinal chemistry for aldehyde-specific derivatization, whereas bromomethyl derivatives are preferred for introducing alkyl chains or coupling with nucleophiles.
- Purity : Available at 95% purity, comparable to other tert-butyl picolinate analogs .
Ethyl 4-Amino-5-Fluoropicolinate
- Structure: Contains an amino group (-NH2) at the 4-position and fluorine at the 5-position.
- Reactivity: The amino group participates in amide bond formation, while fluorine enhances metabolic stability in drug candidates. The bromomethyl group in tert-butyl 5-(bromomethyl)picolinate offers distinct reactivity for SN2 substitutions.
- Synthesis : Synthesized via hydrogenation and hydrolysis steps from tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate, highlighting the versatility of brominated intermediates in multi-step syntheses .
Methyl 4-Chloro-6-Fluoropicolinate
- Structure : Chlorine and fluorine substituents at the 4- and 6-positions, respectively.
- Reactivity : Halogenated picolinates are pivotal in Suzuki-Miyaura couplings. The bromomethyl group in tert-butyl 5-(bromomethyl)picolinate provides a more reactive site compared to chloro or fluoro groups.
- Applications : Used in agrochemicals for introducing halogenated motifs, whereas bromomethyl derivatives are leveraged for late-stage diversification in drug discovery .
tert-Butyl (5-Bromopentyl)carbamate (CAS 83948-54-3)
- Structure : A bromoalkyl carbamate with a tert-butyl protecting group.
- Reactivity : The bromine atom in the alkyl chain facilitates nucleophilic substitutions, similar to the bromomethyl group in tert-butyl 5-(bromomethyl)picolinate. However, the carbamate functional group enables peptide coupling, unlike the ester in picolinates.
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Purity | Key Substituent | Primary Use |
|---|---|---|---|---|
| tert-Butyl 5-(Bromomethyl)picolinate* | C11H12BrNO2 | N/A | 5-Bromomethyl | Nucleophilic substitutions |
| tert-Butyl 5-Formylpicolinate | C11H13NO3 | 95% | 5-Formyl | Condensation reactions |
| Ethyl 4-Amino-5-Fluoropicolinate | C8H9FN2O2 | N/A | 4-Amino, 5-Fluoro | Amide/peptide synthesis |
| Methyl 4-Chloro-6-Fluoropicolinate | C7H5ClFNO2 | N/A | 4-Chloro, 6-Fluoro | Cross-coupling reactions |
| tert-Butyl (5-Bromopentyl)carbamate | C10H20BrNO2 | N/A | 5-Bromoalkyl carbamate | Alkylation/peptide coupling |
*Theoretical data inferred from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
